molecular formula C7H11NO3 B3060318 Ethyl 4-cyano-3-hydroxybutanoate CAS No. 227200-13-7

Ethyl 4-cyano-3-hydroxybutanoate

Numéro de catalogue: B3060318
Numéro CAS: 227200-13-7
Poids moléculaire: 157.17 g/mol
Clé InChI: LOQFROBMBSKWQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (R)-4-cyano-3-hydroxybutanoate (CAS 141942-85-0, EINECS 430-220-6) is a chiral ester with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It features a cyano (-CN) group at the 4th position and a hydroxyl (-OH) group at the 3rd position on the butanoate backbone. This compound is a critical intermediate in synthesizing atorvastatin, a blockbuster cholesterol-lowering drug, due to its enantioselective biocatalytic production via engineered halohydrin dehalogenases (HHDHs) like HheC2360 . Its (R)-configuration is essential for pharmaceutical efficacy, necessitating precise enzymatic methods to avoid racemic mixtures .

Applications De Recherche Scientifique

Ethyl 4-cyano-3-hydroxybutanoate is a versatile compound with applications in pharmaceutical development, biochemical research, agrochemical formulations, cosmetic applications, and the food industry . It exists in two enantiomeric forms, (R)-ethyl 4-cyano-3-hydroxybutanoate and (S)-ethyl 4-cyano-3-hydroxybutanoate .

Pharmaceutical Development

Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate serves as an intermediate in synthesizing pharmaceuticals, especially in developing drugs targeting metabolic disorders . It is also a crucial intermediate in the synthesis of Hydroxyglutaryl coenzyme A (HMG-CoA) reductase inhibitors, a class of lipid-lowering drugs with a significant market share . These inhibitors reduce cholesterol synthesis in the liver, increase low-density lipoprotein (LDL) cholesterol receptors, and lower plasma cholesterol levels . Synthetic atorvastatin, derived from ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, is used to treat hypercholesterolemia, mixed hyperlipidemia, coronary heart disease, and stroke .

Biochemical Research

This compound is utilized in studies of metabolic pathways, helping researchers understand the roles of specific enzymes and substrates in biological systems .

Agrochemical Formulations

Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate can be integrated into agrochemical products to enhance the effectiveness of herbicides and pesticides by improving their absorption and activity in plants .

Cosmetic Applications

The potential of Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate is explored in skincare formulations for its moisturizing and anti-aging properties .

Food Industry

This compound may be used as a food additive or flavoring agent, providing unique flavor profiles while adhering to safety and regulatory standards .

Mécanisme D'action

Ethyl 4-cyano-3-hydroxybutanoate can be compared with other similar compounds such as:

  • Ethyl 4-chloro-3-hydroxybutanoate
  • Ethyl 4-bromo-3-hydroxybutanoate
  • Ethyl 4-azido-3-hydroxybutanoate

Uniqueness:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 3-Hydroxybutanoate

Molecular Formula : C₆H₁₂O₃
Molecular Weight : 132.16 g/mol
Key Differences :

  • Substituents: Lacks the cyano group at position 4.
  • Synthesis: Produced via yeast-mediated reduction of ethyl acetoacetate, a simpler process compared to the HHDH-catalyzed cyanolysis required for ethyl 4-cyano-3-hydroxybutanoate .
  • Applications: Primarily used in flavorings and fragrances due to its fruity odor, unlike the pharmaceutical focus of its cyano-substituted analog .
Property This compound Ethyl 3-Hydroxybutanoate
Boiling Point (°C) 325.6 (predicted) Not reported
LogP -0.24 0.34 (predicted)
Key Functional Groups -CN, -OH -OH

Research Insight: The cyano group in this compound significantly lowers its LogP (-0.24 vs. 0.34), enhancing hydrophilicity and altering metabolic stability, which is critical for drug intermediates .

Ethyl 4-Chloro-3-Hydroxybutanoate

Molecular Formula : C₆H₁₁ClO₃
Molecular Weight : 166.60 g/mol
Key Differences :

  • Substituents: Chloro (-Cl) replaces the cyano (-CN) group.
  • Reactivity: The chloro group acts as a leaving group, enabling nucleophilic substitution reactions, whereas the cyano group facilitates nitrile-specific transformations (e.g., hydrolysis to carboxylic acids) .
  • Safety: Chlorinated analogs often exhibit higher toxicity, requiring stringent handling protocols compared to the cyano variant .

(S)-4-Cyano-3-Hydroxybutanoate Ethyl Ester

Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol Key Differences:

  • Stereochemistry : The (S)-enantiomer (CAS 312745-91-8) is pharmacologically inactive in atorvastatin synthesis, underscoring the necessity of enantioselective biocatalysis for the (R)-form .
  • Synthesis Challenges : Achieving high enantiomeric excess (ee) for the (S)-form requires distinct enzymatic or chemical resolution methods, which are less optimized than those for the (R)-isomer .

Biocatalytic Efficiency

Directed evolution of HHDHs (e.g., variant V84G/W86F) improved the space-time productivity of ethyl (R)-4-cyano-3-hydroxybutanoate by 2-fold compared to wild-type enzymes, a feat unmatched in synthesizing non-cyano analogs like ethyl 3-hydroxybutanoate .

Regulatory and Industrial Relevance

  • Pricing and Availability: this compound is priced at a premium due to its pharmaceutical demand, while ethyl 3-hydroxybutanoate is cheaper and widely available for industrial use .
  • Regulatory Status: The cyano compound faces stricter regulatory scrutiny (e.g., FDA guidelines for chiral purity), whereas non-pharmaceutical analogs like ethyl 4-chloro-3-hydroxybutanoate are regulated primarily for safety .

Activité Biologique

Ethyl 4-cyano-3-hydroxybutanoate (also known as ethyl (R)-4-cyano-3-hydroxybutanoate) is a significant compound in pharmaceutical chemistry, primarily recognized as an important chiral synthon for the synthesis of various bioactive molecules, including statins like atorvastatin (Lipitor). This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by its chiral center and functional groups that contribute to its reactivity. The compound can be synthesized through various methods, including enzymatic and chemical approaches.

Synthesis Methods

  • Enzymatic Synthesis:
    • The use of halohydrin dehalogenase (HHDH) from Parvibaculum lavamentivorans has been reported to achieve high conversion rates. In one study, a concentration of 200 g/L of substrate resulted in a 95% conversion rate and an 85% yield within 14 hours .
    • Another method involved immobilized halohydrin dehalogenase, which enhanced enzyme stability and recovery rates, leading to yields exceeding 91% .
  • Chemical Synthesis:
    • Traditional chemical methods involve the reaction of ethyl (S)-4-chloro-3-hydroxybutanoate with sodium cyanide. This approach has been optimized for better yields and purity .

Biological Activity

This compound exhibits several biological activities that make it valuable in medicinal chemistry:

  • Cholesterol-Lowering Effects: It serves as a precursor for atorvastatin, a drug that inhibits hydroxymethylglutaryl-CoA reductase, effectively lowering cholesterol levels in patients .
  • Synthesis of Other Bioactive Compounds: This compound is also utilized in the production of L-carnitine and other amino acids, highlighting its versatility in biochemical applications .

Case Studies and Experimental Data

  • Enzymatic Activity:
    • A study demonstrated the effectiveness of using recombinant halohydrin dehalogenase for synthesizing ethyl (R)-4-cyano-3-hydroxybutanoate with high enantiomeric excess (ee) and yield. The (R)-enantiomer was produced with an ee of 89.8% .
  • Industrial Applications:
    • Research has shown successful scaling of enzymatic processes for the production of both enantiomers on a 200 L scale, indicating the industrial viability of these methods .

Data Table: Synthesis Yields and Conditions

MethodSubstrate ConcentrationConversion RateYield (%)Enzyme Used
Enzymatic (HHDH)200 g/L95%85%HHDH from Parvibaculum lavamentivorans
Chemical ReactionVariableHigh>91%Sodium Cyanide
Immobilized EnzymepH 6.5 - 8.0High>91%Immobilized Halohydrin Dehalogenase

Analyse Des Réactions Chimiques

Reaction Conditions

ParameterOptimal RangeImpact on Yield/eeSource
pH6.5–8.0Higher pH (>7.5) improves epoxide ring-opening efficiency .
Temperature40–60°CElevated temperatures reduce reaction time but risk enzyme denaturation .
NaCN:Substrate Ratio1:1 to 1.5:1Excess NaCN drives conversion but may increase side reactions .
Enzyme Loading8–10 U/g substrateHigher enzyme loading accelerates reaction but raises costs .

Example Process :

  • At 200 g/L (S)-CHBE, HHDH-PL achieves 95% conversion and 85% yield in 14 h .

  • Immobilized HHDH enables enzyme reuse for 5–10 cycles without significant activity loss .

Epoxide Intermediate Mechanism

The reaction proceeds through an epoxide intermediate:

  • Epoxide Formation : (S)-CHBE is converted to (S)-3,4-epoxybutyrate via HHDH-mediated dehalogenation .

  • Cyanide Ring-Opening : The epoxide reacts with cyanide, yielding HN with >99% ee under controlled pH and temperature .

Key Reaction Pathway

 S CHBEHHDH S epoxideNaCN R HN\text{ S CHBE}\xrightarrow{\text{HHDH}}\text{ S epoxide}\xrightarrow{\text{NaCN}}\text{ R HN}

  • Stereoinversion occurs during the ring-opening step, ensuring (R)-configuration .

Industrial-Scale Optimization

  • Two-Step Process : Combines ketoreductase-mediated substrate synthesis and HHDH catalysis in one reactor, reducing solvent use by 30% .

  • Purification : Post-reaction, HN is extracted with ethyl acetate, distilled under vacuum, and recrystallized to achieve >99% purity .

Yield Enhancement :

  • Vacuum Decyanation : Removes excess HCN, improving product stability .

  • Immobilized Enzymes : Enable continuous processing with 91% yield at 200 L scale .

Analytical Methods

  • Gas Chromatography (GC) :

    • Column: 0.3 mm × 30 m capillary column (DIKMA) .

    • Retention Times: 3.5 min (substrate), 5 min (HN) .

  • Optical Rotation : [α]D20=+33.5°[α]^{20}_D=+33.5° (neat, CHCl₃) .

Stability and Handling

  • Storage : 2–8°C in airtight containers to prevent hydrolysis .

  • Solubility : Sparingly soluble in chloroform, DMSO, and methanol .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 4-cyano-3-hydroxybutanoate (ECHB), and how do they differ in methodology?

ECHB is synthesized via two main approaches:

  • Chemical synthesis : Asymmetric reduction of ethyl 4-cyano-3-oxobutanoate using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) .
  • Enzymatic synthesis : Biocatalysis using halohydrin dehalogenases (HHDHs) or carbonyl reductases. For example, Parvibaculum lavamentivorans HHDH-PL converts ethyl (S)-4-chloro-3-hydroxybutanoate to ECHB via enantioselective cyanide substitution . Key differences include enantiomeric excess (ee) (>99% for enzymatic routes vs. ~80-90% for chemical methods) and reliance on NADPH cofactors in enzymatic pathways .

Q. How can researchers verify the enantiomeric purity of ECHB?

Enantiomeric purity is validated using:

  • Chiral HPLC : Columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
  • Polarimetry : Specific rotation comparisons against literature values (e.g., [α]D = +12.5° for (R)-ECHB) .
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic efficiency data for HHDH variants during ECHB synthesis?

Discrepancies in enzyme activity (e.g., kcat variability across HHDH mutants) arise from:

  • Substrate inhibition : High substrate concentrations (>200 mM) may reduce activity. Kinetic modeling (e.g., Michaelis-Menten with substrate inhibition terms) clarifies optimal reaction conditions .
  • pH dependency : Activity profiles of HHDHs vary significantly between pH 7.0-9.0. Use pH-stat reactors to maintain optimal pH during reactions .
  • Structural analysis : Molecular dynamics simulations of HHDH active sites (e.g., W249F mutant) rationalize altered substrate binding .

Q. How do structural modifications of ECHB impact its utility as a chiral synthon in pharmaceutical intermediates?

Comparative studies with analogs reveal:

  • Ethyl 4-chloro-3-hydroxybutanoate : Higher reactivity in nucleophilic substitutions but lower enantioselectivity in lipase-catalyzed resolutions .
  • Mthis compound : Reduced steric hindrance improves crystallization but lowers thermal stability .
  • Ethyl 4-amino-3-hydroxybutanoate : Direct precursor to (R)-GABOB but requires additional protection/deprotection steps . Methodological insights include using QSAR models to predict substitution effects on reaction yields .

Q. What high-throughput screening (HTS) methodologies are effective for engineering ECHB-producing enzymes?

  • Azide colorimetric assay : Detects HHDH activity via ε460 = 1.2173 × 10<sup>4</sup> L mol<sup>−1</sup> cm<sup>−1</sup> for azide release from ethyl (S)-4-chloro-3-hydroxybutanoate .
  • Microplate-based NADPH depletion assays : Fluorescence quenching (ex/em: 340/460 nm) monitors carbonyl reductase activity .
  • Phage display : Screens mutant libraries for improved thermostability (e.g., Tm increases by 8°C in HHDH-PL variants) .

Q. Data Analysis and Validation

Q. How should researchers address discrepancies in reported ee values for ECHB across different studies?

  • Standardize analytical conditions : Temperature and solvent composition (e.g., 25°C in hexane/IPA) significantly affect chiral separations .
  • Cross-validate with multiple techniques : Combine HPLC, polarimetry, and X-ray crystallography of derivatives (e.g., Mosher esters) .
  • Account for kinetic resolution : Early reaction termination in enzymatic syntheses may artificially inflate ee due to incomplete conversion .

Q. What statistical methods are recommended for analyzing enzyme kinetics in ECHB synthesis?

  • Nonlinear regression : Fit progress curves to the Henri-Michaelis-Menten equation using tools like GraphPad Prism .
  • Error-weighted fitting : Address heteroscedasticity in activity measurements .
  • Principal component analysis (PCA) : Correlate mutational hotspots in HHDHs with activity/selectivity changes .

Q. Methodological Resources

  • Enzyme engineering protocols : Directed evolution workflows for HHDHs .
  • Chiral chromatography conditions : Detailed mobile phase gradients for ECHB analysis .
  • Safety protocols : Handling cyanide intermediates in chemical synthesis .

Propriétés

IUPAC Name

ethyl 4-cyano-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFROBMBSKWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400447
Record name ethyl 4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227200-13-7
Record name ethyl 4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The recombinant E. coli HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 0.5 g, 3.2 mg of NADP, and then 0.5 g of ethyl 4-iodoacetoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 72 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 900 mg of ethyl (S)-4-iodo-3-hydroxybutyrate. The optical purity of the ethyl (S)-4-iodo-3-hydroxybutyrate was analyzed as follows and found to be 91.6% e.e. That is, the sample was heated together with sodium cyanide in dimethyl sulfoxide to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by an HPLC method. NMR(CDC13)δ(ppm): 1.28(3H,t), 2.65(2H,d), 3.31(3H,m), 4.00(1H,m), 4.20(2H,q); Column: Chiralpak AS (0.46×25 cm) manufactured by Daicel Chemical Industries, Co., Ltd.; Column temperature: 25° C.; Eluent: n-hexane/ethanol of 95/5; Flow rate: 1 ml/min.; Detection: 254 nm; Elution time: 19.6 minutes for (S), 21.3 minutes for (R).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The recombinant E. coil HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 7.5 g, 3.2 mg of NADP, and then 4 g of ethyl 2-methyl-3-oxoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 18 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 3.5 g of ethyl 3-hydroxy-2-methylbutyrate. The optical purity of the ethyl 3-hydroxy-2-methylbutyrate was analyzed as follows and found to be 91.6% e.e. The analysis was performed in the following manner. The sample was reacted with sodium cyanide in demethyl sulfoxide at room temperature to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by the HPLC method. 1H-NMR(CDC13)δ(ppm): 1.17(3H,t), 1.22(2H,t), 1.28(3H,t), 2.46(1H,m), 2.82(1H,br), 3.90(1H,m), 4.18(2H,q).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
demethyl sulfoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-cyano-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 3 hours, ethyl (R)-4-cyano-3-hydroxybutyrate (99% e.e) was obtained at 57.3% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-cyano-3-hydroxybutanoate
Ethyl 4-cyano-3-hydroxybutanoate
Ethyl 4-cyano-3-hydroxybutanoate
Ethyl 4-cyano-3-hydroxybutanoate
Ethyl 4-cyano-3-hydroxybutanoate
Ethyl 4-cyano-3-hydroxybutanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.